molecular formula C19H17F3N2O2S B2794919 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226456-59-2

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2794919
CAS No.: 1226456-59-2
M. Wt: 394.41
InChI Key: CNXPBOIBSDHUSR-UHFFFAOYSA-N
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Description

This imidazole derivative features a central five-membered aromatic ring substituted at positions 1, 2, and 3. Key structural attributes include:

  • Position 1: A 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing properties due to the trifluoromethoxy (-OCF₃) moiety .
  • Position 2: An ethylsulfanyl (-S-CH₂CH₃) group, which enhances lipophilicity and may influence metabolic stability .
  • Position 5: A 4-methoxyphenyl (-C₆H₄-OCH₃) group, providing electron-donating effects that modulate electronic distribution across the imidazole core .

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-3-27-18-23-12-17(13-4-8-15(25-2)9-5-13)24(18)14-6-10-16(11-7-14)26-19(20,21)22/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXPBOIBSDHUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Substitution Reactions: Introduction of the ethylthio, methoxyphenyl, and trifluoromethoxyphenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides or sulfonates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ethylthio group can form covalent bonds with nucleophilic residues, further stabilizing the interaction.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The table below compares substituents and their impacts on key properties:

Compound Name (CAS/Reference) Position 1 Substituent Position 2 Substituent Position 5 Substituent Key Properties
Target Compound (Hypothetical) 4-(Trifluoromethoxy)phenyl Ethylsulfanyl 4-Methoxyphenyl High lipophilicity (logP ~4.5*), strong electron withdrawal at position 1
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (1226436-82-3) 4-(Trifluoromethoxy)phenyl Benzylsulfanyl 4-Bromophenyl Increased steric bulk (benzyl vs. ethyl) reduces solubility; bromine adds potential for halogen bonding
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole (Hypothetical, Ref ) None (1H-imidazole) 4-Methoxyphenyl Trifluoromethyl Lower molecular weight (242.20 g/mol); trifluoromethyl enhances metabolic resistance
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (1105189-96-5) 4-(Difluoromethoxy)phenyl Thiol (-SH) 4-Bromophenyl Thiol group increases reactivity (e.g., disulfide formation potential); difluoromethoxy less electron-withdrawing than trifluoromethoxy
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (1197579-69-3) 4-(Trifluoromethoxy)phenyl Ethyl ester Methyl Carboxylate ester introduces polarity; methyl at position 5 reduces steric hindrance

*Estimated based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines and aldehydes under controlled conditions. For example, highlights the use of solvents like ethanol or DMF, catalysts (e.g., p-toluenesulfonic acid), and purification via silica gel chromatography. Reaction parameters such as temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of imidazole to aryl halide) are critical for yield optimization . Post-synthesis characterization via NMR (¹H/¹³C) and elemental analysis ensures structural fidelity and purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with shifts in aromatic regions (~6.5–8.5 ppm) confirming substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, C=O if present) .
  • HPLC : Quantifies purity (>95% is typical for research-grade compounds) .
  • Elemental Analysis : Validates empirical formulas by comparing calculated vs. experimental C/H/N percentages .

Q. How can AutoDock Vina be utilized to predict the binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Grid Setup : Define the protein’s active site using coordinates from crystallographic data (e.g., PDB files).
  • Parameter Optimization : Adjust exhaustiveness (default=8) and num_modes (default=9) for thorough sampling.
  • Validation : Compare docking poses with known inhibitors (e.g., ’s 9c compound binding to α-glucosidase) and validate via RMSD calculations (<2.0 Å indicates reliable predictions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) when characterizing novel imidazole derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify overlapping signals .
  • 2D NMR (COSY, HSQC) : Resolves ambiguous correlations, particularly in crowded aromatic regions .
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., ’s dihedral angle analysis) provides unambiguous structural confirmation .

Q. What strategies address regioselectivity challenges during the synthesis of poly-substituted imidazoles?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer cross-coupling reactions to specific positions .
  • Pd-Catalyzed C–H Arylation : Enables late-stage diversification with minimal byproducts, as demonstrated in for similar imidazoles .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves regiocontrol via uniform heating .

Q. How does the electronic environment of substituents (e.g., trifluoromethoxy) influence the compound’s bioactivity, and what computational methods model this?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO energies) to predict reactivity. The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilic substitution at the imidazole core .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of binding modes influenced by substituent polarity .
  • QSAR Models : Correlate substituent Hammett constants (σ) with biological activity (e.g., IC₅₀ values) to guide rational design .

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